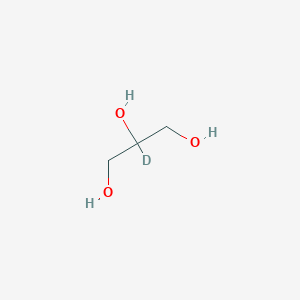

Glycerol-2-D1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H8O3 |

|---|---|

Molecular Weight |

93.10 g/mol |

IUPAC Name |

2-deuteriopropane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3D |

InChI Key |

PEDCQBHIVMGVHV-WFVSFCRTSA-N |

Isomeric SMILES |

[2H]C(CO)(CO)O |

Canonical SMILES |

C(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Glycerol-2-D1 in Mapping Central Carbon Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical reactions that constitute cellular metabolism. Among these, deuterated glycerol, and specifically Glycerol-2-D1, offers a unique vantage point for interrogating the fluxes through central carbon metabolism. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound as a metabolic tracer. We will delve into the biochemical journey of this molecule, from its entry into glycolysis to the distribution of its deuterium label throughout interconnected pathways. This document is designed to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation strategies for researchers in academia and the pharmaceutical industry.

Introduction: The Rationale for Isotope Tracer-Based Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a living system.[1] By introducing a substrate labeled with a stable isotope, such as deuterium (²H) or carbon-13 (¹³C), and tracking its incorporation into downstream metabolites, we can gain a dynamic understanding of cellular physiology.[2][3] This approach provides a "snapshot" of the metabolic state, revealing how cells allocate resources and respond to various stimuli or genetic perturbations.[4]

While ¹³C-labeled tracers are widely used due to the stability of the carbon-carbon bond, deuterium-labeled substrates like this compound present distinct advantages and considerations.[5] The choice of tracer is a critical experimental design parameter that dictates the specific metabolic questions that can be addressed.

The Metabolic Journey of this compound

Glycerol enters central carbon metabolism through a two-step enzymatic conversion in the cytoplasm:

-

Phosphorylation: Glycerol is first phosphorylated by glycerol kinase to yield sn-glycerol-3-phosphate. This reaction consumes one molecule of ATP. The deuterium at the C2 position remains intact during this step.[6]

-

Oxidation: sn-glycerol-3-phosphate is then oxidized by glycerol-3-phosphate dehydrogenase (GPD) to dihydroxyacetone phosphate (DHAP), a key glycolytic intermediate. This reaction is NAD⁺-dependent and involves the transfer of a hydride ion from the C2 position of the glycerol backbone to NAD⁺, forming NADH.[6]

It is at this GPD-catalyzed step that the fate of the deuterium from this compound becomes particularly informative. The deuterium can either be retained in the resulting DHAP molecule or transferred to NADH, depending on the stereospecificity of the enzyme.

Tracing the Deuterium Label

The distribution of the deuterium label from this compound into downstream metabolites provides quantitative information about the relative activities of intersecting metabolic pathways. DHAP is in rapid equilibrium with glyceraldehyde-3-phosphate (GAP) via the action of triose phosphate isomerase (TPI) . Both DHAP and GAP are central intermediates that can be channeled into several key pathways:

-

Glycolysis: The condensation of DHAP and GAP leads to the formation of fructose-1,6-bisphosphate and subsequent glycolytic intermediates, ultimately producing pyruvate.

-

Gluconeogenesis: In tissues like the liver, DHAP can be used to synthesize glucose.

-

Pentose Phosphate Pathway (PPP): GAP can be shuttled into the non-oxidative branch of the PPP, a critical pathway for nucleotide biosynthesis and the production of NADPH.

-

Lipid Synthesis: DHAP can be reduced to glycerol-3-phosphate for the synthesis of triglycerides and phospholipids.

By measuring the isotopic enrichment of deuterium in these downstream metabolites, researchers can model and quantify the flux through each of these pathways.

Experimental Design and Methodologies

A well-designed stable isotope tracing experiment is paramount for obtaining robust and interpretable data. Here, we outline a typical workflow for an in vivo study using this compound.

Experimental Workflow

Caption: A generalized workflow for a stable isotope tracer study using this compound.

Step-by-Step Experimental Protocol

This protocol provides a generalized framework. Specific parameters should be optimized for the particular biological system and research question.

I. Subject/Cell Culture Preparation:

-

In Vivo (Human/Animal): Subjects are typically fasted overnight to achieve a post-absorptive steady state.[7]

-

In Vitro (Cell Culture): Cells are grown to a desired confluency in standard culture medium. Prior to the experiment, the medium is replaced with a medium containing a known concentration of unlabeled glycerol to allow for adaptation.

II. Tracer Administration:

-

Primed-Constant Infusion: For in vivo studies, a bolus injection (prime) of this compound is administered to rapidly achieve isotopic steady-state in the plasma, followed by a continuous infusion at a constant rate.[7]

-

In Vitro Labeling: The culture medium is replaced with a medium containing a defined concentration of this compound.

III. Sample Collection:

-

In Vivo: Blood samples are collected at baseline (pre-infusion) and at regular intervals during the infusion to monitor isotopic enrichment over time. Tissues can be collected at the end of the experiment.

-

In Vitro: Cell pellets and media are collected at various time points to track the incorporation of the deuterium label into intracellular and secreted metabolites.

IV. Sample Preparation for Mass Spectrometry:

-

Rationale: Direct analysis of glycerol and its metabolites by GC-MS is challenging due to their low volatility.[8] Derivatization is necessary to create more volatile and thermally stable compounds suitable for gas chromatography.[9]

-

Metabolite Extraction: Metabolites are extracted from plasma, tissues, or cells, typically using a cold solvent mixture (e.g., methanol/water/chloroform).

-

Derivatization (for GC-MS):

-

Heptafluorobutyryl (HFB) Derivatization: This method is advantageous as it produces a derivative with an intense molecular ion that retains all deuterium labels, overcoming issues of fragmentation and label loss seen with other methods like trimethylsilyl (TMS) derivatization.[10]

-

Dry the extracted sample under a stream of nitrogen.

-

Add heptafluorobutyric anhydride (HFBA) and a suitable solvent (e.g., ethyl acetate).

-

Incubate at 60-70°C for 20-30 minutes.

-

Evaporate the excess reagent and reconstitute the sample in an appropriate solvent for GC-MS analysis.

-

-

V. Analytical Measurement:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing glycerol isotopologues. The derivatized sample is injected into the GC, which separates the different metabolites. The mass spectrometer then detects the mass-to-charge ratio of the ions, allowing for the quantification of different isotopologues.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS offers an alternative that may require less extensive sample preparation.[11][12] "Dilute-and-shoot" methods, where the sample is simply diluted before injection, can be employed for high-throughput screening.[9]

VI. Data Analysis:

-

Isotopologue Distribution Analysis: The raw mass spectrometry data is processed to determine the relative abundance of each isotopologue (M+0, M+1, etc.) for each metabolite of interest.

-

Metabolic Flux Calculation: The isotopologue distribution data, along with measurements of substrate uptake and product secretion rates, are used as inputs for computational models to calculate the intracellular metabolic fluxes.

Data Presentation and Interpretation

The primary output of a this compound tracer experiment is the mass isotopologue distribution (MID) of key metabolites. This data can be presented in tabular format to compare different experimental conditions.

| Metabolite | Isotopologue | Condition A (MPE) | Condition B (MPE) |

| Glycerol-3-Phosphate | M+1 | 85.2 ± 3.1 | 75.6 ± 4.5 |

| Lactate | M+1 | 12.5 ± 1.8 | 25.3 ± 2.2 |

| Glucose | M+1 | 5.7 ± 0.9 | 10.1 ± 1.3 |

MPE: Mole Percent Enrichment

An increase in the M+1 enrichment of lactate in Condition B compared to Condition A, for instance, would suggest a higher flux through glycolysis.

Visualization of Metabolic Pathways

Visualizing the flow of the deuterium label through central carbon metabolism is crucial for conceptualizing the experimental results.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A liquid chromatography-mass spectrometry method to measure stable isotopic tracer enrichments of glycerol and glucose in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Understanding Glycerol-2-D1 Entry into Glycolysis vs. Gluconeogenesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Stable isotope tracing is a cornerstone of metabolic research, providing a dynamic view of the flow of molecules through complex cellular pathways.[1] Glycerol, a key metabolite at the intersection of lipid and carbohydrate metabolism, offers a unique entry point into the central carbon network.[2] This technical guide provides a comprehensive framework for utilizing Glycerol-2-D1, a deuterium-labeled tracer, to dissect the metabolic fate of glycerol into either glycolysis or gluconeogenesis. We will delve into the underlying enzymatic stereochemistry, potential isotopic effects, and provide detailed, field-proven protocols for experimental design, sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply stable isotope tracing to elucidate the nuances of glycerol metabolism.

Introduction: The Dichotomy of Glycerol Metabolism

Glycerol, derived from the breakdown of triglycerides, serves as a critical substrate for both energy production and glucose synthesis.[3][4] Its entry into central carbon metabolism is initiated by its phosphorylation to glycerol-3-phosphate by glycerol kinase.[5] Subsequently, glycerol-3-phosphate dehydrogenase catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), an intermediate common to both glycolysis and gluconeogenesis.[6][7] The metabolic state of the cell dictates the predominant direction of DHAP flux. In energy-demanding states, DHAP proceeds through glycolysis to generate ATP. Conversely, during periods of glucose scarcity, DHAP is shunted towards gluconeogenesis to maintain glucose homeostasis.[8][9] Understanding the regulation of this metabolic branch point is crucial for various fields, including diabetes research, oncology, and the study of metabolic syndrome.

The use of isotopically labeled glycerol allows for the precise tracking of its carbon backbone through these divergent pathways.[10] While 13C-labeled glycerol is often employed, deuterium-labeled tracers such as this compound offer a complementary approach. However, the use of deuterium labels necessitates a thorough understanding of potential kinetic isotope effects and the stereochemical fate of the label during enzymatic reactions.[2]

The Metabolic Journey of this compound: A Stereochemical Perspective

The utility of this compound as a tracer hinges on the stereospecificity of the enzymes involved in its initial metabolism. Glycerol itself is a prochiral molecule, meaning it can be converted into a chiral molecule in a single enzymatic step.

-

Glycerol Kinase: This enzyme stereospecifically phosphorylates glycerol at the sn-3 position to produce sn-glycerol-3-phosphate. The deuterium label at the C2 position is retained during this step.

-

Glycerol-3-Phosphate Dehydrogenase: This is the critical step for the fate of the deuterium label. The oxidation of glycerol-3-phosphate to DHAP involves the removal of a hydride ion (a proton and two electrons) from the C2 position of the glycerol backbone.[1][6] This hydride is transferred to an acceptor molecule, either NAD+ in the cytoplasm or FAD in the mitochondria.[7] Consequently, the deuterium atom at the C2 position is abstracted during this reaction, and the resulting DHAP is unlabeled at this position.

This enzymatic mechanism dictates that the deuterium label from this compound does not proceed down the glycolytic or gluconeogenic pathways. Instead, its presence or absence in downstream metabolites can be used to infer the initial flux through glycerol kinase.

Visualizing the Metabolic Pathway

Caption: Metabolic fate of this compound.

Experimental Design: Differentiating Glycolytic and Gluconeogenic Flux

To distinguish the entry of glycerol into glycolysis versus gluconeogenesis, we propose an experimental design that leverages the analysis of key downstream metabolites. The core principle is that under glycolytic conditions, the carbon backbone of glycerol will be primarily converted to lactate, while under gluconeogenic conditions, it will be incorporated into glucose.

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Experimental Workflow

Caption: Experimental workflow for tracing this compound.

Detailed Protocol

Part 1: Cell Culture and Metabolic Conditioning

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

-

Metabolic Conditioning (24 hours prior to labeling):

-

Glycolytic Conditions: Culture cells in standard high-glucose DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS).

-

Gluconeogenic Conditions: Culture cells in glucose-free DMEM supplemented with 10% dFBS, 2 mM sodium pyruvate, and 20 mM sodium lactate. This forces the cells to rely on gluconeogenesis for glucose production.

-

Part 2: Isotopic Labeling

-

Prepare Labeling Media:

-

Glycolytic Labeling Medium: High-glucose DMEM with 10% dFBS and 5 mM this compound.

-

Gluconeogenic Labeling Medium: Glucose-free DMEM with 10% dFBS, 2 mM sodium pyruvate, 20 mM sodium lactate, and 5 mM this compound.

-

-

Labeling: Remove the conditioning medium, wash the cells once with PBS, and add the appropriate pre-warmed labeling medium. Incubate for a defined period (e.g., 4, 8, or 24 hours) to monitor the kinetics of label incorporation.

Part 3: Metabolite Extraction

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl. Aspirate the saline and add 1 mL of ice-cold 80% methanol.

-

Scraping: Place the plate on dry ice for 10 minutes. Then, scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Vortex the lysate vigorously and centrifuge at maximum speed for 10 minutes at 4°C.

-

Sample Collection: Transfer the supernatant containing the polar metabolites to a new tube. The pellet can be used for protein quantification.

Part 4: LC-MS/MS Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Chromatography: Employ a suitable column for polar metabolite separation, such as a HILIC column.

-

Mass Spectrometry:

-

Mode: Operate in negative ion mode for the detection of phosphorylated intermediates and organic acids.

-

Scan Type: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of unlabeled and deuterated metabolites.

-

Transitions:

-

This compound: Monitor the transition of the deuterated parent ion to a specific fragment ion.

-

Lactate: Monitor the transition of the m+0 parent ion.

-

Glucose: Monitor the transition of the m+0 parent ion.

-

Glycerol-3-Phosphate-2-D1: Monitor the transition of the deuterated parent ion.

-

-

Data Analysis and Interpretation

The primary outcome of this experiment will be the relative abundance of labeled and unlabeled metabolites under glycolytic and gluconeogenic conditions.

Table 1: Hypothetical Quantitative Data for this compound Tracing

| Metabolite | Condition | Isotopic Label | Relative Abundance (Normalized to Internal Standard) |

| Glycerol | Glycolytic | D1 | ++++ |

| Gluconeogenic | D1 | ++++ | |

| Glycerol-3-Phosphate | Glycolytic | D1 | +++ |

| Gluconeogenic | +++ | D1 | |

| Lactate | Glycolytic | D0 | +++++ |

| Gluconeogenic | D0 | + | |

| Glucose | Glycolytic | D0 | + |

| Gluconeogenic | D0 | +++++ |

Note: The '+' symbols represent a qualitative representation of relative abundance.

Interpretation:

-

This compound and Glycerol-3-Phosphate-2-D1: The presence of these labeled species confirms the uptake and initial phosphorylation of the tracer in both conditions.

-

Lactate (D0): A significantly higher abundance of unlabeled lactate under glycolytic conditions indicates that the carbon backbone of glycerol is being directed down the glycolytic pathway. The deuterium is lost at the glycerol-3-phosphate dehydrogenase step.

-

Glucose (D0): A substantially higher abundance of unlabeled glucose under gluconeogenic conditions demonstrates that the carbon from glycerol is being utilized for de novo glucose synthesis.

Scientific Integrity: Addressing Potential Confounding Factors

Kinetic Isotope Effect (KIE):

Isotopic Exchange:

Deuterium atoms, particularly those attached to oxygen or nitrogen, can exchange with protons in an aqueous environment. The deuterium on the C2 position of glycerol is covalently bound to a carbon atom and is therefore not readily exchangeable with solvent protons under physiological conditions.[10]

Conclusion

This technical guide provides a robust framework for investigating the metabolic bifurcation of glycerol into glycolysis and gluconeogenesis using this compound. By understanding the stereochemical fate of the deuterium label and employing a well-controlled experimental design, researchers can gain valuable insights into the regulation of central carbon metabolism. The detailed protocols for cell culture, metabolite extraction, and LC-MS/MS analysis, coupled with an awareness of potential isotopic effects, will enable scientists in both academic and industrial settings to confidently apply this powerful technique to their research questions.

References

-

Hellerstein, M. K. (1999). Relationship between deuterated water and mass isotopomer distribution analysis for measuring synthesis. American Journal of Physiology-Endocrinology and Metabolism, 276(5), E959-E967. [Link]

-

Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). 13C-Metabolic flux analysis of S. cerevisiae. Methods in molecular biology (Clifton, N.J.), 562, 315–334. [Link]

-

Alves, T. C., & Alves, C. R. (2019). Glycerol-3-phosphate dehydrogenase: an important enzyme in metabolism and a potential therapeutic target. Biochemical pharmacology, 164, 369-379. [Link]

-

Jin, E. S., & Glick, B. R. (2019). Glycerol as a substrate for the production of value-added chemicals. Biotechnology advances, 37(6), 107386. [Link]

-

Kohen, A. (2015). Kinetic isotope effects as probes of hydrogen tunneling in enzyme catalysis. Accounts of chemical research, 48(2), 475-482. [Link]

-

Previs, S. F., & Brunengraber, H. (1998). Methods for measuring gluconeogenesis in vivo. Current opinion in clinical nutrition and metabolic care, 1(5), 461-465. [Link]

-

Mráček, T., Drahota, Z., & Houštěk, J. (2013). The function and the role of the mitochondrial glycerol-3-phosphate dehydrogenase in intermediary metabolism. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1827(3), 401-410. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the rational design of microbial cell factories. Metabolic engineering, 49, 13-25. [Link]

-

Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A practical guide to metabolic flux analysis in eukaryotic cells. Metabolites, 5(2), 313-339. [Link]

-

Ou, X., Ji, Y., & Sun, Z. (2020). Glycerol-3-phosphate shuttle in the brain: A potential target for the treatment of neurological disorders. Frontiers in neuroscience, 14, 869. [Link]

-

Guo, S., & Li, L. (2019). Derivatization for LC-MS-based metabolomics. Analytical and bioanalytical chemistry, 411(19), 4473-4488. [Link]

-

Ackermans, M. T., Pereira, J. A., & Sauerwein, H. P. (2001). The contribution of glycerol to gluconeogenesis in humans. Clinical science, 101(6), 643-648. [Link]

-

Hanson, K. R. (1966). Applications of the sequence rule. I. Naming the paired ligands g, g at a tetrahedral center Xggij. Journal of the American Chemical Society, 88(12), 2731-2742. [Link]

-

Landau, B. R., Wahren, J., & Chandramouli, V. (1996). Contributions of gluconeogenesis to glucose production in the fasted state. Journal of Clinical Investigation, 98(2), 378-385. [Link]

-

Jones, J. G., & Solomon, M. A. (2000). Measuring gluconeogenesis with tracers. Current opinion in clinical nutrition and metabolic care, 3(5), 379-383. [Link]

-

Zhang, Y., & Li, L. (2017). Recent advances in LC-MS based metabolomics. Analytical and bioanalytical chemistry, 409(25), 5867-5870. [Link]

-

Tayyari, F., & Gholami, J. (2021). Metabolomics and its application in cancer research. Biomedicine & Pharmacotherapy, 143, 112161. [Link]

-

D'Alessandro, A. (2019). Mass spectrometry-based metabolomics and its application to the study of red blood cell metabolism. Blood transfusion = Trasfusione del sangue, 17(5), 351–360. [Link]

-

Beylot, M., Previs, S. F., & David, F. (1993). Determination of the enrichment of [2H5]glycerol in plasma with a simple and accurate method. Journal of lipid research, 34(7), 1239-1244. [Link]

-

Regulation of Glycolysis and Gluconeogenesis. (2020, September 8). MedSchoolCoach. [Link]

-

Glucose and glycerol concentrations and their tracer enrichment measurements using liquid chromatography tandem mass spectrometry. (2014, October 15). PubMed. [Link]

-

Modeling the Role of a Flexible Loop and Active Site Side Chains in Hydride Transfer Catalyzed by Glycerol-3-phosphate Dehydrogenase. (2020, September 3). ACS Publications. [Link]

-

Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018, November 16). MDPI. [Link]

-

Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. (n.d.). NIH. [Link]

-

Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans. (2022, September 22). Semantic Scholar. [Link]

-

Kinetic Isotope Effects. (2024, May 4). Chemistry LibreTexts. [Link]

-

Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review. (n.d.). PMC. [Link]

-

Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose. (n.d.). PubMed. [Link]

-

Glycerol phosphate shuttle. (n.d.). Wikipedia. [Link]

-

Glycerol 3-Phosphate Dehydrogenase: Role of the Protein Conformational Change in Activation of a Readily Reversible Enzyme-Catalyzed Hydride Transfer Reaction. (2024, April 16). PubMed. [Link]

-

Hydride Transfer Catalyzed by Glycerol Phosphate Dehydrogenase: Recruitment of an Acidic Amino Acid Side Chain to Rescue a Damaged Enzyme. (n.d.). PMC. [Link]

-

Glycerol-3-Phosphate Dehydrogenase: The K120 and K204 Side Chains Define an Oxyanion Hole at the Enzyme Active Site. (n.d.). PMC. [Link]

-

Glycerol-3-phosphate dehydrogenase. (n.d.). Wikipedia. [Link]

-

Glycerol - Wikipedia. (n.d.). Wikipedia. [Link]

-

Glycerol phosphate shuttle - Wikipedia. (n.d.). Wikipedia. [Link]

-

Structure of glycerol-3-phosphate dehydrogenase, an essential monotopic membrane enzyme involved in respiration and metabolism. (n.d.). PNAS. [Link]

-

Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. (n.d.). Lirias. [Link]

-

Glycolysis vs. Gluconeogenesis: The Dual Engines of Glucose Metabolism. (n.d.). MetwareBio. [Link]

-

What enzyme enables glycerol to enter gluconeogenic or glycolytic pathways?. (2025, May 25). Dr.Oracle. [Link]

-

Gluconeogenesis. (n.d.). Wikipedia. [Link]

-

Physiology, Gluconeogenesis. (2023, November 13). NCBI Bookshelf. [Link]

-

GLYCEROL KINASE from Cellulomonas sp.. (n.d.). TOYOBO USA. [Link]

-

Physiology, Gluconeogenesis. (2023, November 13). StatPearls. [Link]

-

Biochemical properties of glycerol kinase from the hypersaline-adapted archaeon Haloferax volcanii. (2025, February 16). bioRxiv. [Link]

Sources

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Glycerol-3-Phosphate Dehydrogenase: The K120 and K204 Side Chains Define an Oxyanion Hole at the Enzyme Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

The Unseen Journey: A Technical Guide to Tracing Metabolic Fates with Glycerol-2-D1

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the theoretical basis and practical application of Glycerol-2-D1 as a metabolic tracer. We will move beyond simple protocols to explore the nuanced rationale behind experimental design and data interpretation, empowering you to confidently integrate this powerful tool into your research.

The Power of a Single Deuteron: Why this compound?

Stable isotope tracers have revolutionized our ability to map the intricate web of metabolic pathways. While various labeled forms of glycerol exist, the specific placement of a deuterium atom on the second carbon (C2) of the glycerol backbone in this compound offers unique advantages for dissecting key metabolic fluxes.

The choice of a tracer is paramount and should be dictated by the specific biological question at hand. While extensively deuterated molecules like D5-glycerol are excellent for measuring the overall rate of appearance of glycerol, a proxy for lipolysis, the single deuterium on this compound provides a more subtle and specific probe.[1][2][3] The C-H bond at the C2 position is directly involved in the enzymatic conversion of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase. The presence of a heavier deuterium atom at this position can introduce a kinetic isotope effect, a change in the reaction rate due to the isotopic substitution. While often viewed as a complication, this effect can be harnessed to provide insights into enzyme kinetics and pathway regulation.

Furthermore, the fate of this specific deuterium atom can be tracked through subsequent metabolic transformations, offering a high-resolution view of glycerol's contribution to various metabolic pools. Unlike tracers labeled on the C1 or C3 positions, which can be lost during the interconversion of DHAP and glyceraldehyde-3-phosphate (GAP), the deuterium on C2 is retained through the initial steps of glycolysis and gluconeogenesis, providing a more stable marker for the glycerol backbone's entry into these central carbon pathways.

Charting the Course: The Metabolic Fate of this compound

Upon entering the cell, this compound is first phosphorylated by glycerol kinase to form Glycerol-3-phosphate-2-D1. From this critical juncture, the deuterated glycerol backbone can embark on several metabolic journeys.

The Crossroads of Energy Metabolism: Glycolysis and Gluconeogenesis

Glycerol-3-phosphate-2-D1 is oxidized by glycerol-3-phosphate dehydrogenase to DHAP, retaining the deuterium atom. DHAP is a key intermediate in both glycolysis and gluconeogenesis.[4]

-

Gluconeogenesis: In tissues like the liver and kidney, DHAP can be converted to glucose.[5][6] Tracking the appearance of deuterium in glucose provides a direct measure of glycerol's contribution to endogenous glucose production. This is a critical parameter in understanding metabolic diseases such as type 2 diabetes.

-

Glycolysis: DHAP can also be isomerized to GAP and proceed through the glycolytic pathway to produce pyruvate and subsequently lactate.[4] The route of administration can influence this fate; orally administered glycerol tends to favor gluconeogenesis in the liver, while intravenous administration can lead to a greater conversion to lactate in peripheral tissues.[7]

Caption: Central metabolic fate of this compound.

Building Blocks of Life: Glycerolipid Synthesis

The deuterated glycerol backbone from this compound is also a fundamental precursor for the synthesis of a vast array of glycerolipids, including triacylglycerols (TAGs) for energy storage and phospholipids for membrane structure.[8][9][10] This process, known as the Kennedy pathway, primarily occurs in the endoplasmic reticulum.[8][11]

The synthesis begins with the acylation of Glycerol-3-phosphate-2-D1 to form lysophosphatidic acid, followed by a second acylation to yield phosphatidic acid.[10] Phosphatidic acid is a central branch point, leading to the synthesis of various phospholipids or, after dephosphorylation to diacylglycerol (DAG), to the synthesis of TAGs, phosphatidylcholine (PC), and phosphatidylethanolamine (PE).[11] By tracking the incorporation of the deuterium label into these different lipid species, researchers can quantify the rates of de novo lipid synthesis and remodeling.

Caption: Glycerolipid synthesis pathway from this compound.

From Benchtop to Data: Experimental Design and Protocols

The success of any tracer study hinges on a meticulously planned and executed experimental protocol. The following sections provide a framework for both in vivo and in vitro studies using this compound.

In Vivo Studies: A Whole-Organism Perspective

In vivo studies in animal models or human subjects provide invaluable insights into systemic metabolism.

Experimental Protocol: In Vivo this compound Infusion

-

Animal/Subject Preparation: Acclimate subjects to the experimental conditions to minimize stress-induced metabolic changes. For studies investigating basal metabolism, an overnight fast is typically required.

-

Tracer Administration: A primed-constant infusion of this compound is often the preferred method to achieve a steady-state isotopic enrichment in the plasma.[12] The priming dose rapidly raises the enrichment to the target level, which is then maintained by the constant infusion.

-

Sample Collection: Collect blood samples at regular intervals before and during the infusion to monitor the isotopic enrichment of glycerol and its downstream metabolites (e.g., glucose, lipids).

-

Sample Processing: Immediately process blood samples to separate plasma or serum, which should be stored at -80°C until analysis.

-

Metabolite Extraction and Derivatization: Extract metabolites from plasma/serum. For GC-MS analysis, chemical derivatization is necessary to make the analytes volatile.[13][14]

-

Mass Spectrometry Analysis: Analyze the isotopic enrichment of glycerol, glucose, and other target metabolites using GC-MS or LC-MS/MS.

-

Data Analysis: Calculate the rate of appearance (Ra) of glycerol and the fractional contribution of glycerol to gluconeogenesis and lipogenesis based on the isotopic enrichment data.

Sources

- 1. metsol.com [metsol.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycerol | Rupa Health [rupahealth.com]

- 5. youtube.com [youtube.com]

- 6. Glycerol not lactate is the major net carbon source for gluconeogenesis in mice during both short and prolonged fasting – Molecular Metabolism [molecularmetabolism.com]

- 7. mdpi.com [mdpi.com]

- 8. Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycerolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Glycerolipids: Structure, Synthesis, Function and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sample Preparation for Glycerol-2-D1 Analysis in Biological Tissues

Application Note: AN-GLY-2D1-001

High-Sensitivity Quantification & Metabolic Flux Tracing via LC-MS/MS and GC-MS

Abstract

This guide details the extraction, purification, and analytical preparation of Glycerol-2-D1 ([2-^2H]glycerol) from complex biological tissues (liver, adipose, muscle, and tumor xenografts). Unlike fully deuterated analogs (e.g., D5-glycerol) used primarily as internal standards, This compound is a functional metabolic probe. Its deuterium label at the C2 position is specifically targeted by Glycerol-3-Phosphate Dehydrogenase (GPDH), making it a unique tool for probing cytosolic redox states (NADH/NAD+ ratios) and gluconeogenic flux. This protocol addresses the specific challenges of retaining this small, polar polyol while preventing enzymatic label loss during preparation.

Scientific Foundation & Experimental Design

The "Loss-of-Label" Mechanism

To design a valid protocol, one must understand the fate of the analyte. This compound is not merely a passive mass tag; it is an active reporter.

-

Cellular Entry: this compound enters the cell and is phosphorylated by Glycerol Kinase (GK) to Glycerol-3-Phosphate-2-D1 .

-

The Critical Step (GPDH): Cytosolic GPDH oxidizes Glycerol-3-P to Dihydroxyacetone Phosphate (DHAP). Crucially, the hydrogen (or deuterium) at the C2 position is transferred to NAD^+.

-

Result: The deuterium is removed from the carbon backbone.

-

Analytical Consequence: We quantify the surviving Intact this compound to measure the pool that has not yet undergone oxidation.

-

Sample Prep Implication: Metabolism must be quenched instantly. Any post-sampling GPDH activity will artificially lower the this compound concentration, leading to false flux calculations.

-

Internal Standard Strategy

Since this compound is the analyte, it cannot serve as its own internal standard (IS).

-

Recommended IS: [U-^13C_3]Glycerol or [D_5]Glycerol .

-

Rationale: These isotopologues are chemically identical but mass-resolved (+3 Da or +5 Da) from both endogenous glycerol (M+0) and the this compound tracer (M+1).

Visual Workflows

Metabolic Fate of this compound

Figure 1: The metabolic trajectory of this compound.[1] The C2-Deuterium is transferred to the cofactor pool during oxidation, making the disappearance of the M+1 isotopologue a marker of GPDH activity.

Sample Preparation Decision Tree

Figure 2: Workflow selection based on available instrumentation. LC-MS is preferred for speed; GC-MS for structural confirmation.

Protocol A: Tissue Homogenization & Extraction (The "Cold" Protocol)

Universal step for both LC-MS and GC-MS.

Objective: Extract polar metabolites while precipitating proteins and removing non-polar lipids that foul columns.

Materials:

-

Liquid Nitrogen

-

Extraction Solvent: Methanol:Chloroform:Water (2.5:1:1 v/v/v), pre-chilled to -20°C.

-

Internal Standard Spike: [U-^13C_3]Glycerol (10 µM in 50:50 MeOH:H2O).

-

Bead Beater (e.g., Precellys) or Tissue Homogenizer.

Procedure:

-

Harvest & Quench: Rapidly excise tissue (<30 seconds post-mortem) and immediately snap-freeze in liquid nitrogen. Do not wash with saline (glycerol leaks out rapidly).

-

Weighing: Weigh frozen tissue (approx. 20–50 mg) without thawing.

-

Homogenization:

-

Add 1.0 mL of Cold Extraction Solvent to the tube.

-

Add 10 µL of Internal Standard Spike .[2]

-

Homogenize at 4°C (2 cycles of 30 sec at 6500 rpm).

-

-

Phase Separation:

-

Incubate on ice for 15 min.

-

Add 400 µL Chloroform and 400 µL Water . Vortex vigorously for 30 sec.

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

-

Collection:

-

You will see three layers: Top (Polar/Aqueous), Middle (Protein disk), Bottom (Lipid/Organic).

-

Carefully collect the Top Aqueous Phase (contains this compound).

-

-

Drying: Evaporate the supernatant to dryness using a SpeedVac (no heat) or Nitrogen stream.

Protocol B: LC-MS/MS Analysis (Benzoyl Chloride Derivatization)

Recommended for Drug Development (High Sensitivity & Throughput).

Why Derivatize? Glycerol is too polar for standard C18 columns and ionizes poorly. Benzoylation adds hydrophobicity (retention on C18) and an ionizable group (high ESI+ signal).

Reagents:

-

Benzoyl Chloride (BzCl)[3]

-

Buffer: 100 mM Sodium Carbonate (Na2CO3)

-

Quench: 1% Formic Acid in Acetonitrile

Procedure:

-

Reconstitution: Redissolve dried extract (from Protocol A) in 50 µL of 100 mM Na2CO3.

-

Reaction: Add 25 µL of 2% Benzoyl Chloride (v/v in Acetonitrile).

-

Incubation: Vortex and incubate at room temperature for 5 minutes. (Reaction is extremely fast).

-

Stop: Add 25 µL of internal standard solution (if not added during extraction) or 50 µL of Water/Acetonitrile (1:1) with 1% Formic Acid to quench.

-

Centrifuge: Spin at 15,000 x g for 5 min to remove any precipitate.

-

LC-MS/MS Settings:

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 5 minutes.

-

Transitions (MRM):

-

Glycerol-Bz4 (Endogenous): m/z 409.1 -> 105.0 (Benzoyl fragment)

-

This compound-Bz4 (Target): m/z 410.1 -> 105.0

-

[U-^13C_3]Glycerol-Bz4 (IS): m/z 412.1 -> 105.0

-

-

Protocol C: GC-MS Analysis (MSTFA Derivatization)

Recommended for Metabolic Flux Analysis (MFA) & Isotope Distribution.

Why GC-MS? Provides superior separation of structural isomers and robust fragmentation patterns to confirm the position of the deuterium.

Reagents:

-

Methoxyamine Hydrochloride (20 mg/mL in Pyridine)

-

MSTFA + 1% TMCS (Silylation reagent)[4]

Procedure:

-

Oximation (Optional but recommended): To stabilize keto-groups if analyzing sugars simultaneously. Add 50 µL Methoxyamine/Pyridine to dried extract. Incubate 30°C for 90 min.

-

Silylation: Add 50 µL MSTFA + 1% TMCS .

-

Incubation: Incubate at 37°C for 30 minutes.

-

Clarification: Centrifuge at max speed for 5 min. Transfer supernatant to glass vial with insert.

-

GC-MS Settings:

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Injection: Split 1:10 or Splitless (for trace levels).

-

Temp Program: 80°C (hold 1 min) -> 10°C/min -> 300°C.

-

Ions (SIM Mode):

-

Glycerol-TMS3 (Endogenous): m/z 218, 205

-

This compound-TMS3: m/z 219, 206 (Shift due to +1 Da)

-

[U-^13C_3]Glycerol-TMS3: m/z 221, 208

-

-

Validation & Quality Control

| Parameter | Acceptance Criteria | Notes |

| Linearity | R^2 > 0.99 | Range: 0.5 µM to 500 µM (Tissue levels vary widely). |

| Recovery | 85% - 115% | Spike deuterated standard before homogenization to assess. |

| Isotopic Purity | Blank < 0.5% of M+1 | Check the this compound reagent; ensure no M+0 contamination. |

| Carryover | < 0.1% | Glycerol is "sticky". Use extensive needle wash (50% MeOH). |

| Matrix Effect | ± 15% | Compare slope of solvent curve vs. matrix-matched curve. |

Troubleshooting Guide

-

Issue: High Background Glycerol.

-

Cause: Contamination.[5] Glycerol is in soaps, hand lotions, and some plastic tubes.

-

Fix: Use glass tubes where possible. Wear nitrile gloves (wash gloves with methanol). Use LC-MS grade solvents only.

-

-

Issue: Low Signal for this compound.

-

Cause: Ion suppression or label loss.

-

Fix: Check the "Loss of Label" pathway. If GPDH was active during prep, the D1 is gone. Ensure liquid nitrogen quenching is immediate.

-

-

Issue: Peak Tailing (LC-MS).

-

Cause: Incomplete derivatization or column overload.

-

Fix: Increase Benzoyl Chloride ratio. Ensure Na2CO3 buffer is fresh (pH > 10 is required for reaction).

-

References

-

Glycerol Metabolism & Tracers: Matthews, D. E., et al. "Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers."[6] Acta Diabetologica, 1991.[6] Link

-

Benzoylation Protocol (LC-MS): Wong, J., et al. "Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization." Scientific Reports, 2019. Link

-

GC-MS Methodology: Shen, Y., & Xu, Z.[7] "An improved GC-MS method in determining glycerol in different types of biological samples." Journal of Chromatography B, 2013.[8] Link

-

Hyperpolarized 13C/D Imaging: Kurhanewicz, J., et al. "Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology." Neoplasia, 2019. Link

Sources

- 1. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accesson.kr [accesson.kr]

- 3. Glucose and glycerol concentrations and their tracer enrichment measurements using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

NMR spectroscopy techniques for resolving Glycerol-2-D1 signals

Application Note: High-Resolution NMR Strategies for the Structural Validation and Quantification of Glycerol-2-D1

Abstract

This compound (1,2,3-Propanetriol-2-d) serves as a critical isotopic tracer in metabolic flux analysis (MFA) and kinase stereospecificity assays. Its utility relies entirely on the precise location of the deuterium label at the C2 position. However, distinguishing this compound from its isotopomers (e.g., Glycerol-1,3-D2 or non-deuterated glycerol) presents a unique challenge due to the "silent" nature of the deuterium nucleus in standard proton NMR. This guide details a multi-nuclear NMR protocol (

Introduction & Theoretical Basis

The resolution of this compound signals is governed by two fundamental NMR phenomena: Scalar Coupling (

-

The "Silent" Center (

H NMR): In non-deuterated glycerol, the central methine proton (H2) couples to the vicinal methylene protons (H1/H3), creating a characteristic splitting pattern (typically a quintet for H2 and doublet/multiplet for H1/H3). In this compound, the replacement of H2 with Deuterium ( -

The Triplet Signature (

C NMR): The most definitive proof of labeling lies in the carbon spectrum. The C2 carbon, directly bonded to deuterium, splits into a 1:1:1 triplet due to

Experimental Workflow

The following diagram outlines the decision matrix for selecting the appropriate NMR experiment based on the analytical goal (Identification vs. Quantification).

Figure 1: Decision tree for selecting NMR methodologies based on specific analytical requirements.

Detailed Protocols

Protocol A: Sample Preparation

-

Solvent: Deuterium Oxide (D

O, 99.9% D) is the standard for metabolic studies.-

Note: In D

O, hydroxyl protons exchange and are not visible. If OH coupling is required for conformational analysis, use DMSO-d

-

-

Internal Standard: Maleic Acid (trace) or TSP (Trimethylsilylpropanoic acid). Avoid DSS if studying lipid interactions as it can act as a surfactant.

-

Concentration: 10–50 mM is ideal for rapid acquisition.

Protocol B: 1H NMR (The "Negative" Proof)

-

Objective: Confirm absence of H2 signal and collapse of H1/H3 coupling.

-

Pulse Sequence: zg30 (Standard 1D with 30° flip angle).

-

Parameters:

-

Relaxation Delay (D1): 5.0 s (Ensure full relaxation of protons).

-

Scans (NS): 16–64.

-

Spectral Width: 10 ppm (centered at 4.7 ppm).

-

-

Expected Result:

-

Glycerol (Std): Multiplet at

3.78 (H2) and dd at -

This compound: No signal at

3.78. The H1/H3 signals appear as a simplified singlet or broadened feature at

-

Protocol C: 13C NMR (The "Positive" Proof)

-

Objective: Observe the C2-D triplet and isotope shift.

-

Pulse Sequence: zgpg30 (Power-gated decoupling) for ID; zgig (Inverse gated) for Quantification.

-

Parameters:

-

D1 (Relaxation Delay): 2.0 s for routine ID; >20 s for Quantification (Carbon T1s are long; insufficient delay underestimates non-protonated or deuterated carbons).

-

Scans (NS): 1024–4096 (Sensitivity is lower due to splitting).

-

-

Expected Result:

-

C1/C3: Singlet at

63 ppm (slightly shifted upfield by -

C2: 1:1:1 Triplet at

72.5 ppm. -

Coupling Constant:

Hz.

-

Protocol D: 2D HSQC (Isotope Filtering)

-

Objective: Map protons to carbons.

-

Pulse Sequence: hsqcetgp (Phase-sensitive HSQC).

-

Logic: The HSQC experiment transfers magnetization via

. Since C2 has no proton (it has D), the C2-H2 cross-peak will be absent , while C1-H1 correlations remain visible. This "hole" in the spectrum is diagnostic.

Data Interpretation & Visualization

The following diagram illustrates the signal splitting logic that distinguishes the isotopomers.

Figure 2: Comparative signal patterns for Standard Glycerol vs. This compound.

Summary of Chemical Shifts & Multiplicities (in D O)

| Nucleus | Position | Glycerol (Std) | This compound | Diagnostic Feature |

| H2 (Methine) | Silent | Disappearance of signal | ||

| H1/H3 (Methylene) | Loss of | |||

| C2 | 1:1:1 Triplet ( | |||

| C1/C3 | Slight |

Troubleshooting & Expert Tips

-

Phasing the Triplet: The

triplet in -

Quantification Errors: When integrating the C2 triplet in

C NMR, the total area is split into three peaks. You must integrate all three components of the triplet to get the correct molar abundance relative to C1/C3. -

H/D Exchange: While C-bound deuterium is non-exchangeable, ensure the sample pH is neutral (pH 7.0). Extreme pH can catalyze degradation or side reactions over long acquisition times.

References

-

Vertex Pharmaceuticals & NIH. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. National Institutes of Health. [Link]

-

BMRB. (2023). Glycerol NMR Standards and Chemical Shifts. Biological Magnetic Resonance Data Bank. [Link]

-

MDPI. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol. Molecules Journal. [Link]

Application Note: High-Precision Tracing of Cytosolic Redox States and Gluconeogenic Flux using Glycerol-2-D1

Executive Summary

Glycerol-2-D1 (1,2,3-Propanetriol-2-d1) is a specialized stable isotope tracer designed for the interrogation of cytosolic redox states (NADH/NAD+ ratio) and the activity of the Glycerol-3-Phosphate (G3P) shuttle.[1] Unlike Carbon-13 labeled glycerol, which traces the mass flow of carbon skeletons into glucose (gluconeogenesis), this compound functions as a hydride tracer .

When metabolized, the deuterium located at the C2 position is stoichiometrically transferred to the cytosolic NAD+ pool, forming NADD. This unique property allows researchers to decouple carbon flux from electron flux, providing a window into mitochondrial shuttle efficiency and cytosolic reducing equivalent recycling.

Scientific Basis & Mechanism[2]

The Hydride Transfer Mechanism

The utility of this compound rests on the stereospecific mechanism of Glycerol-3-Phosphate Dehydrogenase (GPDH) .

-

Phosphorylation: Glycerol kinase converts this compound to sn-Glycerol-3-Phosphate-2-D1.

-

Oxidation (The Critical Step): Cytosolic GPDH oxidizes G3P to Dihydroxyacetone Phosphate (DHAP). This reaction involves the removal of the hydrogen (or deuterium) at the C2 position and its transfer to the nicotinamide ring of NAD+.

-

Fate of the Label: The carbon backbone (DHAP) loses the label. The label is now part of the cytosolic NADD pool.

Tracing Metabolic Fates

Once the deuterium is transferred to the cytosolic NADH pool (forming NADD), it has two primary fates which define the experimental readout:

-

Fate A (Cytosolic Recycling): The NADD is utilized by Lactate Dehydrogenase (LDH) to reduce pyruvate to lactate. This results in the formation of [2-D]Lactate . High enrichment of [2-D]Lactate indicates a closed cytosolic loop and low mitochondrial shuttle activity.

-

Fate B (Mitochondrial Shuttle): The NADD reduces DHAP back to G3P (via the G3P shuttle) or enters the Malate-Aspartate shuttle, effectively transferring the reducing equivalent into the mitochondria for oxidative phosphorylation. In this scenario, the deuterium is oxidized to water (DHO) within the mitochondria.

Mechanistic Pathway Diagram

Caption: Schematic of this compound metabolism. The deuterium label (Red) bypasses the carbon backbone and traces cytosolic redox activity.

Experimental Design & Protocol

Pre-Clinical Animal Preparation

-

Subject: Male C57BL/6J mice (or equivalent), 10-12 weeks.

-

Fasting State: Strict 6-hour fast is required to deplete hepatic glycogen and maximize gluconeogenic flux.

-

Catheterization: Jugular vein catheterization is recommended 5-7 days prior to the experiment to minimize stress-induced hyperglycemia, which distorts redox signaling.

Tracer Administration

The choice between bolus and infusion depends on whether turnover rate (infusion) or metabolic fate (bolus) is the primary endpoint. For redox tracing, a Continuous Infusion is superior to establish steady-state enrichment.

| Parameter | Specification | Notes |

| Tracer | This compound (98%+ enrichment) | Ensure chemical purity >99% to avoid contaminants. |

| Dose (Prime) | 20 μmol/kg | Bolus to rapidly reach enrichment. |

| Dose (Infusion) | 0.5 μmol/kg/min | Maintain for 90-120 minutes. |

| Vehicle | Sterile Saline (0.9%) | Volume matched to <5 mL/kg/hr. |

Tissue Collection (CRITICAL STEP)

Warning: Cytosolic NADH/NAD+ ratios change within milliseconds of ischemia. Traditional dissection is invalid for this protocol.

-

Anesthesia: Maintain anesthesia (Isoflurane) during the entire infusion.

-

In Situ Freeze Clamping:

-

Surgically expose the liver while the animal is alive and perfused.

-

Use pre-cooled Wollenberger tongs (liquid nitrogen, -196°C).

-

Clamp the liver lobe in situ before severing blood supply.

-

Time to freeze: Must be <1 second.

-

-

Storage: Store samples at -80°C. Do not thaw before extraction.

Metabolite Extraction

A dual-phase extraction is required to separate water-soluble metabolites (Lactate, Glucose) from lipids.

-

Pulverize frozen tissue under liquid nitrogen.[2]

-

Add Perchloric Acid (PCA, 6%) to the frozen powder (ratio 5:1 v/w).

-

Homogenize and centrifuge (14,000 x g, 4°C, 10 min).

-

Neutralize supernatant with KOH to pH 7.0.

-

Lyophilize the supernatant for NMR analysis.

Analytical Workflow: Nuclear Magnetic Resonance (NMR)

While Mass Spectrometry (GC-MS) can detect mass shifts, Deuterium NMR (2H-NMR) or Proton-observed Carbon-edited NMR is superior for determining the specific positional isotopomer (C2 vs C3).

2H-NMR Acquisition Parameters

-

Solvent: Resuspend lyophilized extract in deuterium-depleted water (or H2O with 10% D2O for lock, if using 1H-NMR).

-

Probe: Cryoprobe optimized for 2H detection (if available) or high-sensitivity 1H probe.

-

Target Resonances:

-

Lactate-C2: ~4.1 ppm (methine proton).

-

Glycerol-C2: ~3.65 ppm.

-

Water (HDO): ~4.7 ppm (Monitor for label loss to oxidative phosphorylation).

-

Data Interpretation Logic

Calculate the Deuterium Enrichment Ratio (DER) :

| Observation | Metabolic Interpretation |

| High [2-D]Lactate | Cytosolic Recycling: The NADD generated from glycerol oxidation is immediately used by LDH. Indicates low mitochondrial shuttle activity or high glycolytic flux. |

| Low [2-D]Lactate | Shuttle Activity: The deuterium was transported into the mitochondria (via Malate-Aspartate or G3P shuttle) and oxidized to water. |

| High DHO (Water) | Oxidative Phosphorylation: Confirms the label entered the Electron Transport Chain. |

Analytical Workflow Diagram

Caption: Step-by-step experimental workflow from infusion to data interpretation.

References

-

Zhang, Y., et al. (2014). "Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells." Molecular Cell. [Link]

-

Burgess, S. C., et al. (2003). "Cytosolic Phosphoenolpyruvate Carboxykinase Does Not Solely Control the Rate of Hepatic Gluconeogenesis in the Fasted Mouse." Cell Metabolism. [Link]

-

Jin, E. S., et al. (2014). "The role of glucose-alanine cycle in nitrogen metabolism." Journal of Biological Chemistry. [Link]

-

Katsyuba, E., et al. (2020). "De novo NAD+ synthesis enhances mitochondrial function and improves health." Nature. [Link]

-

Lu, W., et al. (2017). "Metabolomic analysis via reversible chemical derivatization to enhance detection of cellular redox states." Analytical Chemistry. [Link]

Sources

Application Note: Probing Cytosolic Redox Coupling and Gluconeogenic Flux in Hepatocytes using Glycerol-2-D1

Executive Summary

While Carbon-13 labeled glycerol (e.g., [2-¹³C]glycerol) is the gold standard for tracing the carbon skeleton into glucose, Glycerol-2-D1 offers a unique mechanistic window into the redox state of the hepatocyte.

Unlike carbon tracers, the deuterium at the C2 position of glycerol is obligatorily removed during the oxidation of Glycerol-3-Phosphate to Dihydroxyacetone Phosphate (DHAP). This deuterium is transferred to the cytosolic NAD+ pool, forming NADD (deuterated NADH) .

This application note details the protocol for using this compound to:

-

Trace the fate of gluconeogenic reducing equivalents: Determine if electrons from glycerol oxidation are used for glucose synthesis (via GAPDH) or diverted to lactate production (via LDH).

-

Quantify Cytosolic Redox Coupling: Assess the equilibration of the cytosolic NADH pool.

-

Validate Pathway Entry: Confirm the obligatory oxidation step at Glycerol-3-Phosphate Dehydrogenase (GPDH).

Mechanistic Principles

To interpret data from this compound, one must understand the specific fate of the deuterium atom compared to the carbon skeleton.

The Glycerol-3-Phosphate Shuttle & Deuterium Transfer

When this compound enters the hepatocyte, it undergoes the following transformations:

-

Phosphorylation (Glycerol Kinase):

The deuterium remains attached to C2. -

Oxidation (Glycerol-3-Phosphate Dehydrogenase - GPDH):

-

Crucial Event: The deuterium is stripped from the carbon skeleton and transferred to NAD+, creating a pool of cytosolic NADD .

-

Carbon Fate: The resulting DHAP is chemically identical to unlabeled DHAP (the C2 is now a ketone). If this DHAP forms glucose, the glucose will not carry a label at the C2/C5 positions derived from this specific deuterium.

-

-

Re-entry of Deuterium (The Redox Probe): The generated NADD has two primary fates in the cytosol:

-

Gluconeogenesis (GAPDH Step):

. The deuterium is incorporated into C1 of Glyceraldehyde-3-Phosphate, which becomes C3 and C4 of Glucose . -

Lactate Production (LDH Step):

. The deuterium is diverted into lactate.

-

Visualization of the Pathway

The following diagram illustrates the divergence of the Carbon skeleton and the Deuterium label.

Caption: Mechanistic divergence of this compound. The deuterium label (Green path) separates from the carbon skeleton at the GPDH step, labeling the cytosolic NADH pool. It re-enters metabolites only via reduction steps (GAPDH or LDH).

Experimental Protocol

Materials

-

Tracer: this compound (98%+ enrichment).

-

Cell Model: Primary Hepatocytes (Mouse/Rat/Human) or HepG2 cells.

-

Media: Glucose-free, Phenol Red-free DMEM.

-

Co-substrates: Unlabeled Pyruvate (1 mM) and Lactate (10 mM) to clamp the cytosolic redox state and provide a gluconeogenic backbone.

Hepatocyte Incubation Workflow

-

Starvation: Wash hepatocytes 2x with PBS. Incubate in glucose-free media for 2 hours to deplete glycogen stores.

-

Tracer Addition: Replace media with "Tracing Buffer":

-

Krebs-Ringer Bicarbonate (KRB) buffer.

-

2 mM this compound .

-

10 mM Lactate / 1 mM Pyruvate (Unlabeled).

-

Note: The unlabeled Lactate/Pyruvate pool acts as a "sink" and "source" for the NADD. If NADD is generated from glycerol, it will label the lactate pool.

-

-

Incubation: Incubate for 2–4 hours at 37°C, 5% CO2.

-

Sampling:

-

Media: Collect 500 µL for Glucose and Lactate enrichment analysis.

-

Cells: Quench with ice-cold methanol if intracellular metabolites (G3P, DHAP) are required.

-

Sample Preparation (GC-MS)

To distinguish the position of the deuterium (C3/C4 vs C2/C5), fragment analysis is critical.

Derivatization: Aldonitrile Pentaacetate (PA) This method yields distinct fragments for specific carbon positions of glucose.

-

Lyophilize media supernatant.

-

Add Hydroxylamine-HCl in Pyridine (20 mg/mL), incubate 30 min at 70°C.

-

Add Acetic Anhydride, incubate 60 min at 70°C.

-

Extract with Ethyl Acetate/Water. Dry organic layer and reconstitute in Ethyl Acetate.

Data Analysis & Interpretation

Mass Spectrometry Targets (Glucose PA Derivative)

| Fragment (m/z) | Carbon Atoms Included | Hydrogen Positions | Interpretation of this compound Data |

| 328 | C1 - C6 | H on C2,3,4,5,6 | Total Enrichment. |

| 242 | C1 - C4 | H on C2,3,4 | Contains C3/C4 (GAPDH site).[1] Expect Enrichment. |

| 169 | C1 - C6 (Loss of C2) | H on C1,3,4,5,6 | Primary Target. Excludes C2. If enriched, D is at C3/C4. |

| HMT Method | Hexamine | H on C2 | Expect NO Enrichment (D lost at GPDH). |

Calculating Flux Metrics

A. Fractional Contribution of Glycerol to Cytosolic NADH (Redox Coupling)

-

Since LDH is in rapid equilibrium with cytosolic NADH, the enrichment of Lactate (specifically at C2) reflects the enrichment of the cytosolic NADD pool generated by this compound oxidation.

B. Gluconeogenic Channeling

-

If this ratio is ~1.0 , the NADD pool is well-mixed.

-

If this ratio is >1.0 , it implies channeling : The reducing equivalents generated from glycerol are preferentially used by GAPDH for gluconeogenesis rather than equilibrating with the bulk lactate pool.

Expected Results Comparison

| Tracer Used | Glucose C1-C6 Labeling | Glucose C2/C5 Labeling | Glucose C3/C4 Labeling | Mechanistic Insight |

| [U-¹³C]Glycerol | Uniformly Labeled | Yes | Yes | Total Carbon Flux |

| [2-¹³C]Glycerol | Specific (C2, C5) | High Enrichment | No | Carbon Skeleton Fate |

| This compound | Variable | None (D is lost) | Yes (via NADD re-entry) | Cytosolic Redox State |

Troubleshooting & Validation

Issue: No Deuterium found in Glucose.

-

Cause: High dilution of the cytosolic NADH pool by unlabeled substrates (e.g., high exogenous unlabeled lactate).

-

Validation: Check Lactate enrichment.[2] If Lactate is labeled but Glucose is not, gluconeogenesis flux is low. If neither is labeled, Glycerol Kinase activity may be rate-limiting.

Issue: Deuterium found at C2 of Glucose. [3]

-

Cause: This is biochemically impossible via the direct pathway. It suggests tracer impurity (e.g., presence of Glycerol-1-D or Glycerol-3-D) or extensive scrambling via the Pentose Phosphate Pathway (though unlikely to label C2 specifically from this source). Verify tracer purity.

Self-Validating Step: Always run a parallel well with [2-¹³C]Glycerol . The 13C tracer validates that the pathway is active and converting carbon to glucose. The 2-D1 tracer then provides the redox layer on top of this flux.

References

-

Landau, B. R., et al. (1996). "Use of 2H2O for estimating rates of gluconeogenesis: determination and correction of error due to transaldolase exchange." Journal of Clinical Investigation. Link

-

Alves, T. C., et al. (2015). "Integrated, Step-Wise Enzymatic-Chemical Method for Measuring the Hydrogens of the Krebs Cycle Intermediates." Nature Protocols. Link

-

Zhang, Z., et al. (2014). "Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells." Molecular Cell. Link

-

Previs, S. F., et al. (2004). "Quantifying hepatic glucose production: the role of limits in the measurement of isotope enrichment." American Journal of Physiology-Endocrinology and Metabolism. Link

-

Magnusson, I., et al. (1992). "Quantification of gluconeogenesis and glycogenolysis in man by mass isotopomer distribution analysis." Journal of Clinical Investigation. Link

Sources

Unraveling Cancer's Sweet Tooth for Fat: A Guide to Tracing Glycerol Metabolism with Glycerol-2-D1

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Glycerol-2-D1, a stable isotope-labeled tracer, to investigate the intricate and often upregulated glycerol metabolism in cancer cells. By elucidating the metabolic fate of glycerol, researchers can uncover novel therapeutic targets and develop more effective anti-cancer strategies. We will delve into the theoretical underpinnings, provide detailed, field-tested protocols, and offer insights into data interpretation, ensuring a robust and reproducible experimental design.

The Scientific Imperative: Why Trace Glycerol in Cancer?

Cancer cells exhibit a profound metabolic reprogramming to fuel their relentless proliferation and survival.[1][2] While the "Warburg effect," a state of elevated glycolysis, is a well-established hallmark of cancer, the role of lipid metabolism is increasingly recognized as a critical dependency.[1][3][4] Lipids are not just structural components of membranes; they are also vital for energy storage and signaling.[4][5]

Glycerol serves as a central node connecting carbohydrate and lipid metabolism.[6][7][8][9] It is the backbone for the synthesis of glycerophospholipids and triacylglycerols (TAGs).[1][3][10] Cancer cells can acquire glycerol from the tumor microenvironment or synthesize it de novo from glycolytic intermediates.[11][12] This metabolic plasticity allows them to thrive even in nutrient-poor conditions.[4]

Several key enzymes involved in glycerol metabolism are dysregulated in various cancers, highlighting their potential as therapeutic targets:

-

Glycerol Kinase (GK): This enzyme phosphorylates glycerol to glycerol-3-phosphate (G3P), the first committed step in its utilization.[8][12][13] Altered GK expression has been observed in cancers like prostate cancer.[14][15]

-

Glycerol-3-Phosphate Dehydrogenase (GPD): GPD exists in two isoforms, the cytosolic GPD1 and the mitochondrial GPD2, which together form the glycerol-3-phosphate shuttle.[6][7] This shuttle is crucial for regenerating NAD+ for glycolysis and for mitochondrial bioenergetics.[6][7][10] Dysregulation of GPD1 and GPD2 has been implicated in breast and prostate cancers, respectively.[10][16]

By tracing the metabolic fate of this compound, we can quantitatively map the flux through these pathways, providing a dynamic snapshot of cancer cell metabolism. This stable isotope tracing approach offers a powerful tool to understand how cancer cells utilize glycerol and to assess the efficacy of drugs targeting these metabolic pathways.[17]

The Tracer of Choice: this compound

Stable isotope tracers, such as those labeled with deuterium (²H or D), are non-radioactive and behave almost identically to their unlabeled counterparts in biochemical reactions.[18] This makes them safe and effective for metabolic studies.[18] this compound is an ideal tracer for several reasons:

-

Strategic Labeling: The deuterium atom is on the second carbon of the glycerol backbone. This position is retained through the initial phosphorylation by GK and its incorporation into the glycerol backbone of lipids.

-

Clear Mass Shift: The incorporation of deuterium results in a predictable mass shift in downstream metabolites, which can be readily detected by mass spectrometry.

-

Minimal Isotope Effect: The kinetic isotope effect of deuterium at this position is generally minimal, meaning it is less likely to significantly alter the rate of enzymatic reactions compared to labeling at other positions.

Visualizing the Path: Glycerol's Metabolic Journey

The following diagram illustrates the primary metabolic pathways that this compound will traverse within a cancer cell.

Caption: Metabolic fate of this compound in a cancer cell.

Experimental Workflow: From Cell Culture to Data Analysis

A successful stable isotope tracing experiment requires meticulous attention to detail at every stage. The following workflow provides a comprehensive overview of the process.

Caption: Step-by-step experimental workflow for this compound tracing.

Detailed Protocols

PART 1: Cell Culture and Isotope Labeling

1.1. Materials:

-

Cancer cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Glycerol-free medium (custom formulation or commercially available)

-

This compound (isotopic purity >98%)

-

Sterile tissue culture plates/flasks

1.2. Protocol:

-

Cell Seeding: Seed cancer cells in appropriate culture vessels. The seeding density should be optimized to ensure cells are in the exponential growth phase and reach approximately 80% confluency at the time of labeling.

-

Preparation of Labeling Medium:

-

Prepare the glycerol-free base medium supplemented with dialyzed FBS (to minimize unlabeled glycerol) and other necessary components.

-

Dissolve this compound in the glycerol-free medium to a final concentration that mimics physiological levels or a concentration determined from optimization experiments (typically in the range of 50-200 µM).

-

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a predetermined time course. The duration of labeling depends on the pathways of interest; for rapid lipid synthesis, a time course of 1, 4, 8, and 24 hours is a good starting point.[19]

-

PART 2: Metabolite Quenching and Extraction

2.1. Rationale: Rapidly halting enzymatic activity is critical to capture an accurate snapshot of the metabolome at a specific time point.[20][21][22] Cold methanol is a commonly used quenching solution as it effectively stops metabolism and aids in metabolite extraction.[20]

2.2. Materials:

-

Liquid nitrogen

-

80% Methanol (HPLC grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

2.3. Protocol:

-

Quenching:

-

Metabolite Extraction:

-

Add a sufficient volume of pre-chilled 80% methanol to the frozen cells (e.g., 1 mL for a 6-well plate well).

-

Use a cell scraper to scrape the cells in the cold methanol.

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Carefully collect the supernatant containing the metabolites.

-

PART 3: LC-MS/MS Analysis

3.1. Rationale: Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for separating and detecting metabolites with high sensitivity and specificity.[24] The use of deuterated standards allows for accurate quantification.[25][26]

3.2. Materials:

-

LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column for polar metabolites

-

C18 reverse-phase column for non-polar metabolites (lipids)

-

Appropriate mobile phases (e.g., acetonitrile, water, with additives like formic acid or ammonium acetate)

3.3. Protocol:

-

Sample Preparation:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) compatible with the LC method.

-

-

LC-MS/MS Method:

-

Develop an LC method to separate the metabolites of interest. HILIC is often preferred for separating small, polar molecules like glycerol-3-phosphate, while C18 is used for lipids.

-

Set up the mass spectrometer to acquire data in either full scan mode (to identify all labeled species) or a targeted selected ion monitoring (SIM) mode for specific metabolites.

-

The expected mass shift for metabolites incorporating one this compound molecule will be +1 Da.

-

Expected Mass Isotopologues for Key Metabolites:

| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+1) | Pathway |

| Glycerol-3-Phosphate | 172.01 | 173.02 | Glycerol Metabolism |

| Phosphatidic Acid (PA) | Varies by fatty acid composition | +1 Da | Glycerolipid Synthesis |

| Diacylglycerol (DAG) | Varies by fatty acid composition | +1 Da | Glycerolipid Synthesis |

| Triacylglycerol (TAG) | Varies by fatty acid composition | +1 Da | Lipid Storage |

| Phosphatidylcholine (PC) | Varies by fatty acid composition | +1 Da | Membrane Synthesis |

| Phosphatidylethanolamine (PE) | Varies by fatty acid composition | +1 Da | Membrane Synthesis |

PART 4: Data Analysis and Interpretation

4.1. Rationale: The goal of data analysis is to determine the extent of deuterium incorporation into downstream metabolites, which reflects the activity of the metabolic pathways.

4.2. Key Metrics:

-

Isotopic Enrichment (%): This is the percentage of a metabolite pool that is labeled with the isotope. It is calculated as: % Enrichment = [Abundance of Labeled Metabolite / (Abundance of Labeled Metabolite + Abundance of Unlabeled Metabolite)] * 100

-

Fractional Contribution: This metric can be used to estimate the relative contribution of glycerol to the synthesis of a particular downstream metabolite.

4.3. Data Interpretation:

-

Increased enrichment in G3P and downstream lipids in cancer cells compared to control cells would indicate an upregulation of glycerol uptake and utilization for lipid synthesis.

-

Differential labeling patterns between different cancer cell lines or under different treatment conditions can reveal unique metabolic phenotypes and vulnerabilities. For example, a high flux into TAGs might suggest a reliance on lipid storage for energy.

-

Combining this compound tracing with other tracers, such as ¹³C-glucose, can provide a more comprehensive picture of how carbohydrate and lipid metabolism are integrated in cancer cells.[27][28]

Concluding Remarks: A Powerful Tool for Discovery

Tracing glycerol metabolism with this compound is a robust and insightful technique for probing the metabolic landscape of cancer cells. By providing a quantitative measure of glycerol flux into key biosynthetic pathways, this approach can help to:

-

Identify and validate novel drug targets within glycerol and lipid metabolism.

-

Elucidate mechanisms of drug resistance related to metabolic reprogramming.

-

Develop biomarkers for patient stratification based on metabolic phenotypes.

The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers embarking on these important studies. With careful experimental design and execution, the use of this compound will undoubtedly contribute to a deeper understanding of cancer metabolism and pave the way for new therapeutic interventions.

References

- Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics. (2014). MDPI.

- A liquid chromatography-mass spectrometry method to measure stable isotopic tracer enrichments of glycerol and glucose in human serum. (2002). PubMed.

- Overview of Stable Isotope Metabolomics.

- Identification of glycerol-3-phosphate dehydrogenase 1 as a tumour suppressor in human breast cancer. (2017). Oncotarget.

- Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.

- Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases. (2024). Experimental & Molecular Medicine.

- A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Prepar

- Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases. (2024). PubMed.

- Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. (2026). Endocrine Reviews.

- Metabolic turnover and sampling the metabolome. FutureLearn.

- Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. (2025). JACS Au.